
Pubamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pubamide is a natural product found in Holarrhena pubescens with data available.
Applications De Recherche Scientifique
Chemical Constituents and Structure
- Pubamide, identified as 3,18-dioxo-11 alpha-hydroxycona-1,4-diene, is one of the compounds isolated from the bark of Holarrhena pubescens. Its structure was established through spectroscopic studies (Siddiqui, Usmani, Ali, Begum, & Rizwani, 2001).
Broader Context in Cannabinoid and Endocannabinoid Research
- While not directly related to this compound, research on cannabinoids and endocannabinoids, substances structurally or functionally similar to certain compounds in Cannabis, has been significant. Studies have focused on plant cannabinoids, endogenous cannabinoids like anandamide, and related compounds, all playing roles in various physiological reactions (Mechoulam, 2022).
Applications in Virtual Screening and Drug Discovery
- The use of databases like PubChem for virtual screening in drug discovery is notable. This compound, as a chemical entity, could potentially be included in such databases, facilitating research in medicinal chemistry and chemical biology (Kim, 2016).
Utilization in Systematic Reviews and Bibliometric Analysis
- The role of databases in storing information on compounds like this compound is crucial for systematic reviews and bibliometric analysis in drug discovery. Such resources support various aspects of drug discovery, including compound-target profiling and polypharmacology studies (Cheng, Pan, Hao, Wang, & Bryant, 2014).
Potential for Investigating Endocannabinoid System
- Although not directly involving this compound, the study of the endocannabinoid system, which includes cannabinoid receptors, ligands like anandamide, and their metabolic enzymes, is relevant. Research in this area could provide insights into the action mechanisms of similar compounds (McPartland, Guy, & Di Marzo, 2014).
Propriétés
Formule moléculaire |
C21H27NO3 |
|---|---|
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
(1S,2S,5S,6S,9R,11R,12S,13R)-11-hydroxy-6,13-dimethyl-7-azapentacyclo[10.8.0.02,9.05,9.013,18]icosa-14,17-diene-8,16-dione |
InChI |
InChI=1S/C21H27NO3/c1-11-15-5-6-16-14-4-3-12-9-13(23)7-8-20(12,2)18(14)17(24)10-21(15,16)19(25)22-11/h7-9,11,14-18,24H,3-6,10H2,1-2H3,(H,22,25)/t11-,14-,15+,16-,17+,18+,20-,21-/m0/s1 |
Clé InChI |
ZFDFFZSCUSDQEX-MNDZJSSJSA-N |
SMILES isomérique |
C[C@H]1[C@H]2CC[C@@H]3[C@@]2(C[C@H]([C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)O)C(=O)N1 |
SMILES canonique |
CC1C2CCC3C2(CC(C4C3CCC5=CC(=O)C=CC45C)O)C(=O)N1 |
Synonymes |
3,18-dioxo-11 alpha-hydroxycona-1,4-diene pubamide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,5,10,15-Tetramethyl-7-oxapentacyclo[12.2.1.01,11.04,9.06,8]heptadecane-3,4,10,15,17-pentol](/img/structure/B1253819.png)
![(2S)-2-[(2R,3R,4R,5S,6R)-2,4-dihydroxy-6-[(1S)-1-[(2S,5R,6R,7R,9S)-2-[(2R,5S)-5-[(2R,5R)-5-[(2S,3S,4S,5R,6S)-6-hydroxy-4-methoxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]-5-methyloxolan-2-yl]-7-methoxy-2,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-5-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-3,5-dimethyloxan-2-yl]propanoic acid](/img/structure/B1253821.png)

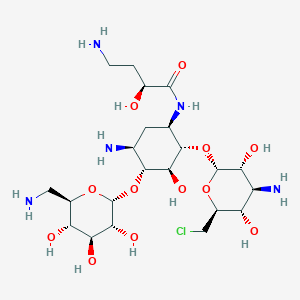
![methyl (2R,4R,6S,12R)-4-methyl-8-oxo-12-prop-1-en-2-yl-3,7,17-trioxatetracyclo[12.2.1.16,9.02,4]octadeca-1(16),9(18),14-triene-15-carboxylate](/img/structure/B1253825.png)
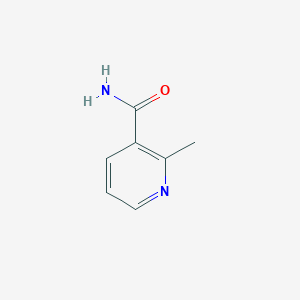

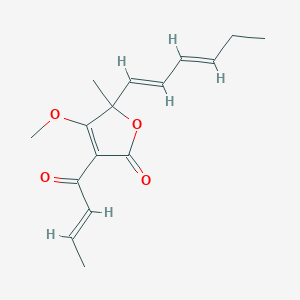

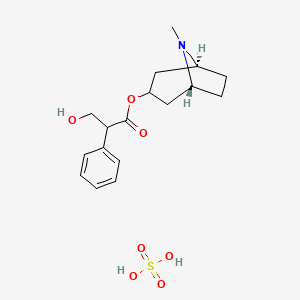
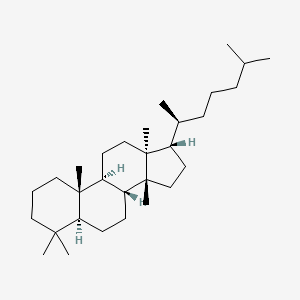
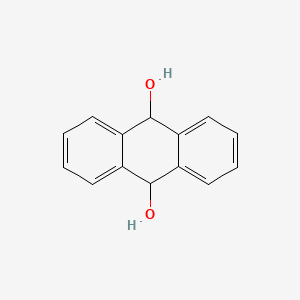
![(1R,3R,8R,19E,21Z,25R,26S,27S)-18-(1-hydroxyethyl)-5,14,26-trimethylspiro[2,10,13,17,24-pentaoxapentacyclo[23.2.1.03,8.08,26.012,14]octacosa-4,19,21-triene-27,2'-oxirane]-11,23-dione](/img/structure/B1253840.png)
![Phenol, 5-(1,1-dimethyloctyl)-2-[(1S,3R)-3-hydroxycyclohexyl]-](/img/structure/B1253843.png)